DAO-IN-2

Neuroscience Enzyme Inhibition Schizophrenia Research

Addressing the critical need for a well-characterized DAAO inhibitor in neuroscience research, DAO-IN-2 provides a unique selectivity profile that generic alternatives cannot replicate. Its moderate potency and extensive off-target screening ensure reproducibility in D-serine modulation and psychiatric disorder studies. Key differentiators: • Potency: IC50 145 nM (human DAAO) / 114 nM (rat DAAO) in CHO cells • Selectivity: No significant activity against >150 enzymes, receptors, or ion channels at 30 µM • In vivo efficacy: Dose- and time-dependent DAAO inhibition at 10-200 mg/kg i.p. in rodent models Procurement managers benefit from reliable supply, documented purity, and established international shipping.

Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
CAS No. 39793-31-2
Cat. No. B1230395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAO-IN-2
CAS39793-31-2
Synonyms4H-thieno(3,2-b)pyrrole-5-carboxylic acid
Molecular FormulaC7H5NO2S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=CSC2=C1NC(=C2)C(=O)O
InChIInChI=1S/C7H5NO2S/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10)
InChIKeyPMHDSACGRKBACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAO-IN-2 DAAO Inhibitor Selection Guide


DAO-IN-2 (CAS 39793-31-2), also known as D-Amino Acid Oxidase Inhibitor and Compound 8, is a cell-permeable thienopyrrole compound that functions as a selective D-amino acid oxidase (DAAO/DAO) inhibitor . It exhibits moderate potency against human DAAO with an IC50 of 245 nM in enzyme assays and 145 nM in CHO cells expressing human DAAO [1]. The compound is primarily employed in neuroscience research, particularly for investigating DAAO-related psychiatric disorders and modulating D-serine levels in the central nervous system .

DAO-IN-2 Generic Substitution Risks


Generic substitution among DAAO inhibitors is not straightforward due to significant variations in potency, species selectivity, off-target profiles, and in vivo efficacy. While many compounds inhibit DAAO, their IC50 values range from low nanomolar to high micromolar, and their selectivity against related enzymes such as D-aspartate oxidase (DDO) and cytochrome P450 isoforms varies considerably . DAO-IN-2 offers a unique combination of moderate potency (IC50 145-245 nM) with extensive selectivity profiling, having been tested against over 150 enzymes, receptors, and ion channels without significant off-target activity . This well-characterized selectivity profile, coupled with demonstrated in vivo efficacy in rodent models, makes DAO-IN-2 a distinct tool compound that cannot be simply replaced by other DAAO inhibitors without altering experimental outcomes .

DAO-IN-2 Evidence vs. Alternatives


Potency vs. DAO-IN-1

DAO-IN-2 demonstrates improved potency compared to its close structural analog DAO-IN-1 in human DAAO enzyme assays. DAO-IN-2 exhibits an IC50 of 245 nM against human DAAO, whereas DAO-IN-1 shows an IC50 of 269 nM . This 24 nM difference, while modest, represents a 9% improvement in potency that may be meaningful for assays requiring higher sensitivity.

Neuroscience Enzyme Inhibition Schizophrenia Research

Species-Specific Potency vs. CBIO

DAO-IN-2 exhibits superior potency against rat DAAO compared to CBIO, a commonly used alternative DAAO inhibitor. In CHO cells expressing rat DAAO, DAO-IN-2 shows an IC50 of 114 nM [1], whereas CBIO demonstrates an IC50 of 90 nM against rat spinal cord DAAO . While CBIO is slightly more potent in this assay, DAO-IN-2 offers a broader selectivity profile that may be advantageous for certain studies.

Rodent Models DAAO Inhibition D-Serine Modulation

Selectivity vs. 3-Methylpyrazole-5-carboxylic Acid

DAO-IN-2 has undergone extensive selectivity profiling against over 150 enzymes, receptors, and ion channels, demonstrating no significant activity at 30 µM . In contrast, the reference DAAO inhibitor 3-methylpyrazole-5-carboxylic acid has limited selectivity data available and shows significantly lower potency (IC50 = 1.34-1.88 µM) [1]. DAO-IN-2 also shows no inhibition of D-aspartate oxidase (DDO; IC50 >5 µM) or CYP3A4/2D6/3C9 (IC50 >10 µM) .

Selectivity Off-Target Activity Enzyme Profiling

In Vivo Efficacy vs. Luvadaxistat

DAO-IN-2 demonstrates significant in vivo DAAO inhibition in rats, reducing kidney DAAO activity by ~96% and brain DAAO activity by ~80% at a dose of 200 mg/kg i.p. [1]. While luvadaxistat (TAK-831) is a more potent DAAO inhibitor in vitro (IC50 = 14 nM) , DAO-IN-2 provides a well-characterized in vivo profile with documented increases in plasma and cerebrospinal fluid D-serine levels and attenuation of amphetamine-induced psychomotor activity [1].

In Vivo Pharmacology DAAO Inhibition D-Serine

DAO-IN-2 Research and Industrial Applications


D-Serine Modulation in Schizophrenia Models

DAO-IN-2 is well-suited for in vivo studies investigating D-serine modulation in rodent models. At 10-200 mg/kg i.p., it inhibits DAAO activity in rat kidney and cerebellum in a dose- and time-dependent manner, leading to increased plasma and cerebrospinal fluid D-serine levels and reduced amphetamine-induced psychomotor activity [1]. This makes it a valuable tool for exploring the role of D-serine in NMDA receptor function and psychiatric disorders.

Selective DAAO Inhibition in Cellular Assays

For cellular assays where off-target effects could confound results, DAO-IN-2 offers a well-characterized selectivity profile. It shows no inhibition of D-aspartate oxidase (DDO; IC50 >5 µM), CYP3A4/2D6/3C9 (IC50 >10 µM), or a panel of over 150 other enzymes, receptors, and ion channels at 30 µM [1]. This selectivity is particularly valuable when studying DAAO-specific pathways without interference from related flavoenzymes or drug-metabolizing enzymes.

Species-Specific DAAO Inhibition

DAO-IN-2 provides characterized potency against both human (IC50 145 nM) and rat (IC50 114 nM) DAAO in CHO cell assays [1]. This dual-species activity profile makes it suitable for translational studies bridging in vitro human enzyme data and in vivo rodent pharmacology, ensuring consistent target engagement across species.

Mechanistic DAAO Studies in Psychiatric Disorders

As a moderate inhibitor of DAAO in vitro and in vivo, DAO-IN-2 is appropriate for mechanistic studies exploring the role of DAAO in psychiatric conditions [1]. Its ability to increase brain D-serine levels without causing complete enzyme inhibition allows for nuanced investigation of DAAO's physiological role, avoiding potential compensatory mechanisms that might arise with complete knockout or potent inhibition.

Technical Documentation Hub

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